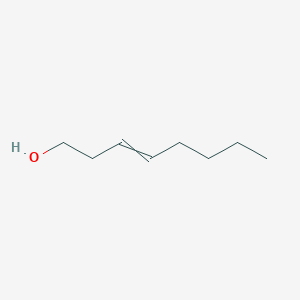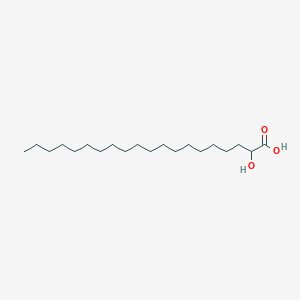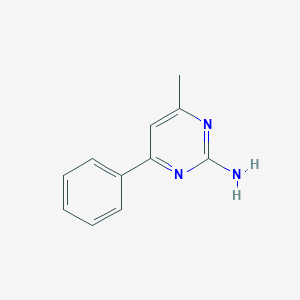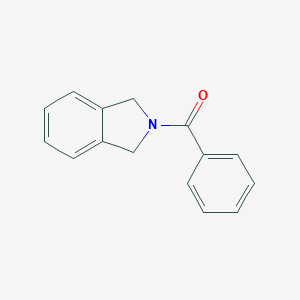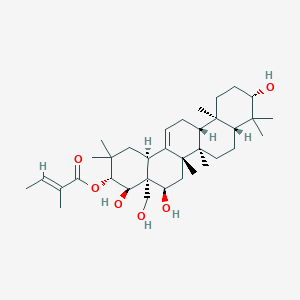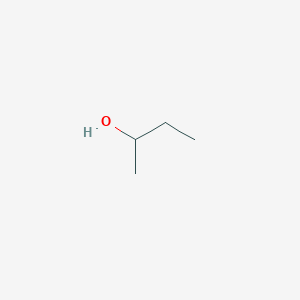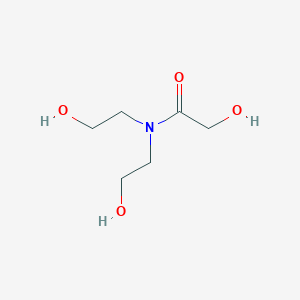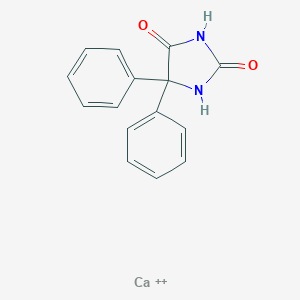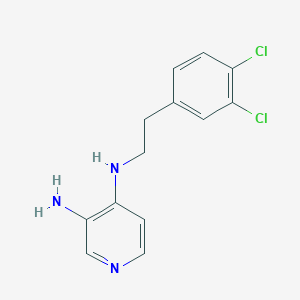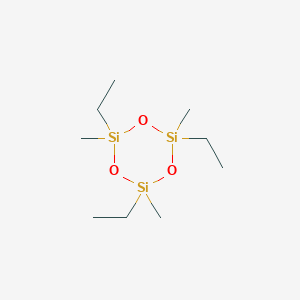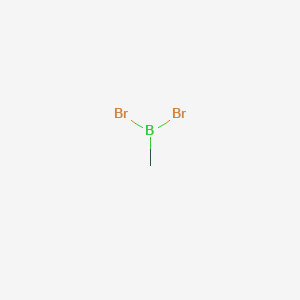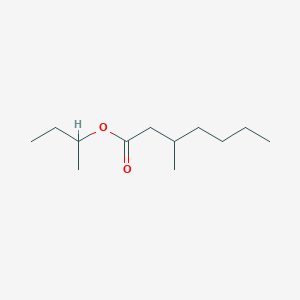
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as CBDD, is a synthetic compound that belongs to the family of dioxane derivatives. CBDD has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Scientific Research Applications
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been reported to possess antifungal and antibacterial activities against various pathogens, making it a potential candidate for developing new antimicrobial agents.
Mechanism Of Action
The mechanism of action of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood. However, it has been suggested that 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. For example, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can induce DNA damage and oxidative stress in cancer cells, leading to cell death. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been reported to inhibit the growth of biofilms formed by various bacteria, making it a potential candidate for developing new antibiofilm agents. Additionally, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit anti-inflammatory and analgesic activities in animal models, suggesting its potential applications in treating inflammatory diseases.
Advantages And Limitations For Lab Experiments
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione also has some limitations. It is a synthetic compound that may not accurately represent the biological activities of natural compounds. Additionally, the mechanism of action of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood, which may limit its applications in certain research areas.
Future Directions
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several potential future directions for research. One area of interest is the development of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione-based anticancer agents. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit selective cytotoxicity against cancer cells, making it a promising candidate for developing new cancer therapies. Another area of interest is the development of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione-based antimicrobial agents. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. Additionally, the mechanism of action of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood, making it an interesting target for further mechanistic studies.
Synthesis Methods
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a multistep reaction starting from 2-chlorobenzaldehyde and 2,3-butanedione. The reaction involves the condensation of the aldehyde with the diketone, followed by cyclization and oxidation to form the final product. The purity of the compound can be improved through recrystallization and purification techniques.
properties
CAS RN |
15851-88-4 |
|---|---|
Product Name |
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H11ClO4/c1-13(2)17-11(15)9(12(16)18-13)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3 |
InChI Key |
NUHDRLKVOVWUTD-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



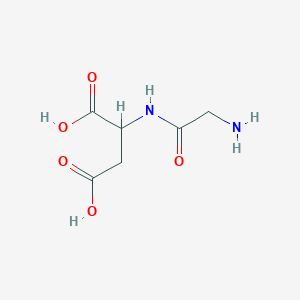
![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)
